2-Amino-2-phenylacetic Acid: A Technical Guide to Its Core Properties and Applications
2-Amino-2-phenylacetic Acid: A Technical Guide to Its Core Properties and Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
2-Amino-2-phenylacetic acid, commonly known as phenylglycine, is a non-proteinogenic α-amino acid that serves as a critical chiral building block in synthetic organic chemistry. Its structural rigidity and stereochemical properties make it an invaluable component in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental methodologies.
Core Chemical and Physical Properties
2-Amino-2-phenylacetic acid is a white crystalline solid.[1][2] Its fundamental properties are summarized in the tables below. It exists as two enantiomers, D-(-)-phenylglycine and L-(+)-phenylglycine, as well as a racemic mixture (DL-phenylglycine). The properties can vary slightly depending on the stereoisomer.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [3][4] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | >300 °C (L-form); ~290 °C (sublimes, DL-form) | [1][3] |
| pKa (at 25°C) | 1.83 | [3] |
| Solubility | Sparingly soluble in water. Soluble in aqueous acid and base. Practically insoluble in alcohol. | [3][5] |
| Specific Rotation [α] | L-form: +155° to +157° (c=1 or 2, in 1M or 2N HCl) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-amino-2-phenylacetic acid. Key spectral data are presented below.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |
| ¹H | H₂O | 7.48 (m, Ar-H), 7.44 (m, Ar-H), 4.28 (s, α-H) | [3] |
| ¹³C | - | Data available, but specific peak lists vary by source. | [3][6] |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks / Information | Reference(s) |
| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic & aliphatic), C=O (carboxyl), and C=C (aromatic) stretches are observable. | [4][7][8] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 151. Key fragment ions correspond to the loss of the carboxyl group and cleavage of the phenyl ring. | [5][9] |
Synthesis and Reactivity
The most common and historically significant method for synthesizing racemic 2-amino-2-phenylacetic acid is the Strecker synthesis.[10] This method involves a one-pot, three-component reaction between an aldehyde (benzaldehyde), ammonia, and cyanide.[10] The resulting α-aminonitrile is then hydrolyzed to yield the amino acid.[10]
Due to the chirality of the α-carbon, enantiomerically pure forms of phenylglycine are often required, particularly for pharmaceutical applications. This is achieved either through the resolution of the racemic mixture or by asymmetric synthesis.[11] Resolution can be performed by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphorsulfonic acid, which allows for separation via crystallization.[12] Asymmetric synthesis often employs a chiral auxiliary, such as (R)-phenylglycine amide, to direct the stereochemistry of the Strecker reaction.[1][9]
Application in Drug Development: Synthesis of Ampicillin (B1664943)
D-(-)-phenylglycine is a crucial side-chain precursor for the industrial production of several semi-synthetic penicillins, including the widely used antibiotic Ampicillin.[4][13] The synthesis involves the enzymatic acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME).[4][13] This reaction is catalyzed by the enzyme Penicillin G acylase under mild, aqueous conditions.[13]
This chemoenzymatic approach offers significant advantages over purely chemical methods, including high selectivity and specificity under environmentally benign conditions.[13]
Experimental Protocols
Protocol 1: Synthesis of DL-α-Aminophenylacetic Acid (Strecker Synthesis)
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
-
Benzaldehyde (2.0 moles)
-
Sodium cyanide (98%, 2.0 moles)
-
Ammonium (B1175870) chloride (2.2 moles)
-
6 N Hydrochloric acid
-
Concentrated Hydrochloric acid
-
Ammonium hydroxide (B78521)
-
Ethanol
Procedure:
-
α-Aminophenylacetonitrile Synthesis:
-
In a well-ventilated fume hood, dissolve 100 g (2.0 moles) of sodium cyanide in 400 ml of water in a 3-L round-bottomed flask equipped with a mechanical stirrer.
-
Add 118 g (2.2 moles) of ammonium chloride and stir until dissolved.
-
Add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol in one portion. The temperature will rise to about 45°C.
-
Stir the mixture vigorously for 2 hours.
-
Dilute the mixture with 1 L of water and extract with 1 L of benzene.
-
Wash the benzene layer with three 50-ml portions of water.
-
Extract the aminonitrile from the benzene solution by shaking with 6 N hydrochloric acid (one 600-ml portion, then two 300-ml portions).
-
-
Hydrolysis to DL-α-Aminophenylacetic Acid:
-
Combine the acidic extracts and add 600 ml of concentrated hydrochloric acid.
-
Heat the solution under reflux for 2 hours.
-
Cool the solution in an ice bath. The hydrochloride of the amino acid will precipitate.
-
Filter the crude hydrochloride salt and wash it with 200 ml of ethanol.
-
Suspend the crude salt in 1 L of hot water and neutralize by slowly adding concentrated ammonium hydroxide until the solution is alkaline to litmus (B1172312) paper.
-
Cool the mixture to room temperature and then in an ice bath for 2 hours.
-
Filter the precipitated DL-α-aminophenylacetic acid, wash with 100 ml of cold water, and then with 100 ml of ethanol.
-
Dry the product. The typical yield is 150–165 g (50–55%).
-
Protocol 2: Enzymatic Synthesis of Ampicillin (General Methodology)
This protocol outlines the general principles for the kinetically controlled synthesis of Ampicillin.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G acylase
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Acid (e.g., 2N HCl) for pH control
Procedure:
-
Reaction Setup:
-
Prepare a buffered solution (pH 6.5) containing the desired concentrations of 6-APA (e.g., 100 mM) and PGME (e.g., 300 mM) in a temperature-controlled reaction vessel (e.g., 35°C).[4]
-
Maintain constant stirring throughout the reaction.
-
-
Enzymatic Reaction:
-
Monitoring and Work-up:
-
Monitor the formation of ampicillin and the consumption of reactants over time using High-Performance Liquid Chromatography (HPLC).
-
The reaction is kinetically controlled, meaning both synthesis of ampicillin and hydrolysis of the PGME and ampicillin occur simultaneously.[4] The reaction is typically stopped when the optimal yield of ampicillin is achieved.
-
Upon completion, the immobilized enzyme is filtered off for reuse. The product, ampicillin, is then isolated and purified from the reaction mixture.
-
References
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